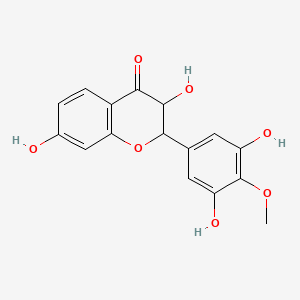
4-Methylumbelliferyl 4-Deoxy--D-chitobioseDiscontinued
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is a chemical compound known for its utility in organic synthesis. It is often used as a fluorogenic substrate in various biochemical assays. The compound is characterized by its off-white crystalline solid form and is recognized for its role in the study of enzymatic activities, particularly those involving chitinase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued typically involves the glycosylation of 4-methylumbelliferone with a suitable donor molecule. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the glycosylation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high purity and yield. The production process is optimized to minimize waste and ensure cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of chitinase and other related enzymes.
Biology: Employed in the study of biological processes involving chitin and its derivatives.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.
Industry: Applied in the production of various biochemical products and in quality control processes.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued involves its interaction with specific enzymes, such as chitinase. The compound acts as a substrate, and upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include the active site of the enzyme and the catalytic residues that facilitate the cleavage of the glycosidic bond.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside
- 4-Methylumbelliferyl β-D-cellobioside
- 4-Methylumbelliferyl β-D-mannopyranoside
Uniqueness
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is unique due to its specific structure and the type of enzymatic reactions it undergoes. Unlike other similar compounds, it is particularly useful in studying the activity of chitinase and related enzymes. Its ability to release a fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical assays.
Propiedades
Fórmula molecular |
C26H34N2O12 |
|---|---|
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32) |
Clave InChI |
NQRTVUOPTVJKEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)


![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)


![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)





![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
